molecular formula C11H23N3O B2980137 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane CAS No. 20134-52-5

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane

Cat. No. B2980137
CAS RN: 20134-52-5
M. Wt: 213.325
InChI Key: UQYXXHWZKMNWKE-UHFFFAOYSA-N
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Description

“4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane” is a chemical compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Molecular Structure Analysis

The molecular structure of “4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane” is characterized by the presence of a piperazine ring and an oxazepane ring . The exact structure would need to be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Future Directions

The future directions for the study of “4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity and applications in fields such as medicinal chemistry could be explored .

Mechanism of Action

Target of Action

The primary targets of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane are the D2 and 5-HT2A receptors . These receptors are part of the dopamine and serotonin systems respectively, which play crucial roles in numerous physiological processes, including mood regulation, reward, and cognition .

Mode of Action

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding can result in a variety of effects, depending on the specific receptor and the location within the brain .

Biochemical Pathways

Upon binding to the D2 and 5-HT2A receptors, 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane can influence several biochemical pathways. These include pathways involved in the regulation of mood, reward, and cognition . The exact downstream effects can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane’s action can vary widely, depending on factors such as the specific receptor involved and the individual’s unique biochemistry . It has been observed that compounds with similar structures can exhibit antipsychotic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane. These factors can include things like the individual’s overall health status, the presence of other medications, and even the individual’s diet and lifestyle .

properties

IUPAC Name

4-(2-piperazin-1-ylethyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-13(9-11-15-10-1)7-8-14-5-2-12-3-6-14/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYXXHWZKMNWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane

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